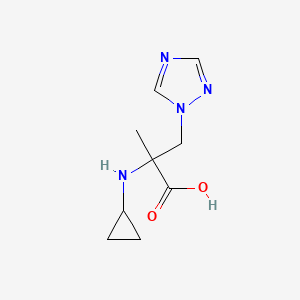
2-(Cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid is a compound that features a cyclopropylamino group, a methyl group, and a 1,2,4-triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-amino-1,2,4-triazole as a starting material . The reaction proceeds through a series of steps, including cyclization and substitution reactions, under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A core structure in many medicinal compounds with broad-spectrum biological activities.
Cyclopropylamine: A compound with a cyclopropyl group that is used in various chemical syntheses.
Methylpropanoic acid: A simple carboxylic acid used as a building block in organic synthesis.
Uniqueness
2-(Cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C9H14N4O2 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-(cyclopropylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H14N4O2/c1-9(8(14)15,12-7-2-3-7)4-13-6-10-5-11-13/h5-7,12H,2-4H2,1H3,(H,14,15) |
InChI-Schlüssel |
FVBIWUIWZOUBME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=NC=N1)(C(=O)O)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


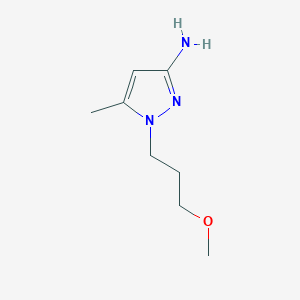
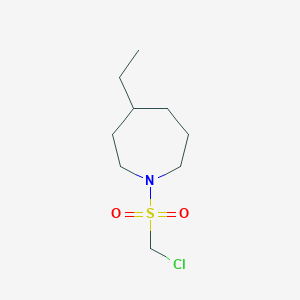


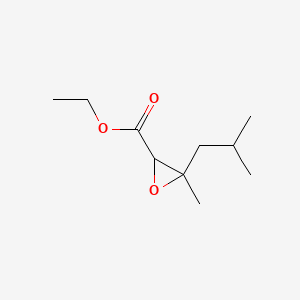
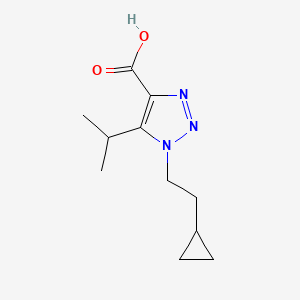
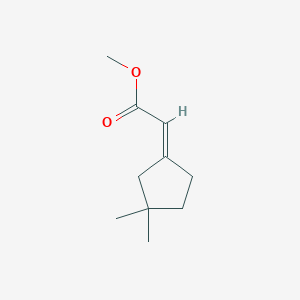
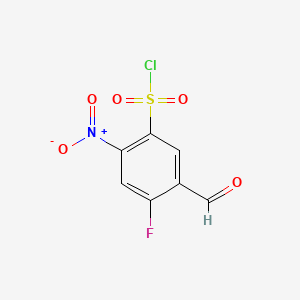
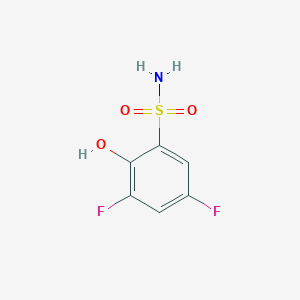

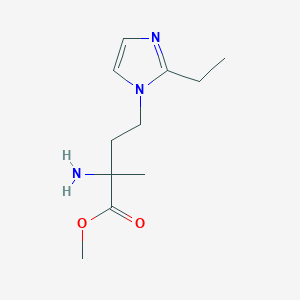
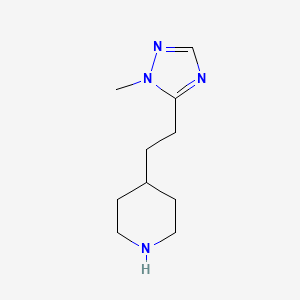
![Sodium dibenzo[b,d]furan-2-sulfinate](/img/structure/B13632779.png)
![1-[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13632780.png)
